

A Technical Guide to the Solubility of trans-Stilbene-13C2 in Organic Solvents

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Compound of Interest		
Compound Name:	trans-Stilbene-13C2	
Cat. No.:	B12308867	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **trans-Stilbene-13C2** in various organic solvents. Given that the isotopic labeling with Carbon-13 has a negligible effect on the physicochemical properties of the molecule, the solubility data for the unlabeled trans-stilbene is presented here as a reliable proxy for **trans-Stilbene-13C2**. This document is intended to be a valuable resource for researchers utilizing this isotopically labeled compound in their work.

Core Topic: Solubility of trans-Stilbene-13C2

trans-Stilbene-13C2 is a labeled form of trans-stilbene, an organic compound with a diarylethene structure. It is a white crystalline solid at room temperature.[1] Its nonpolar nature, stemming from the two phenyl rings and the ethylene bridge, dictates its solubility characteristics. Generally, trans-stilbene is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[1][2]

Applications in Research and Drug Development

Stable isotope-labeled compounds like **trans-Stilbene-13C2** are valuable tools in drug development and metabolic research. They are primarily used as tracers for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[3] The stilbene scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antioxidant agents.[4] Some trans-stilbene analogues have been





investigated as potent and selective inhibitors of human cytochrome P450 enzymes, which are crucial in drug metabolism.

Quantitative Solubility Data

The following table summarizes the experimental mole fraction solubilities of trans-stilbene in a range of organic solvents at 25.0 °C. This data is derived from studies where fairly reasonable estimates of saturation mole fraction solubilities were obtained.[5][6]



Solvent	Functional Group	Mole Fraction Solubility (XA)
n-Hexane	Alkane	0.0189
n-Heptane	Alkane	0.0217
n-Octane	Alkane	0.0246
n-Nonane	Alkane	0.0279
n-Decane	Alkane	0.0315
n-Hexadecane	Alkane	0.0489
Cyclohexane	Alkane	0.0441
Methylcyclohexane	Alkane	0.0398
2,2,4-Trimethylpentane	Alkane	0.0139
tert-Butylcyclohexane	Alkane	0.0358
Squalane	Alkane	0.0384
Dibutyl Ether	Ether	0.1197
Tetrahydrofuran	Ether	0.1934
1,4-Dioxane	Ether	0.1489
1-Propanol	Alcohol	0.0089
2-Propanol	Alcohol	0.0069
1-Butanol	Alcohol	0.0108
2-Butanol	Alcohol	0.0081
2-Methyl-1-propanol	Alcohol	0.0075
2-Methyl-2-propanol	Alcohol	0.0112
1-Octanol	Alcohol	0.0199
Benzene	Aromatic	Soluble[7][8]
Toluene	Aromatic	-



Chloroform	Halogenated	-
Ether (Diethyl Ether)	Ether	Soluble[7]
Ethanol	Alcohol	Slightly Soluble[7]
Water	-	Insoluble[7][8]

Note: Qualitative solubility data from various sources is included for solvents where quantitative data was not found in the primary reference.

Experimental Protocols

The determination of trans-stilbene solubility in the aforementioned studies typically involves the following experimental methodology:

Gravimetric and Spectrophotometric Analysis

A common method for determining the solubility of a solid in a solvent involves preparing a saturated solution and then quantifying the solute concentration.

Protocol:

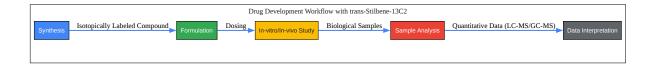
- Sample Preparation: An excess amount of trans-stilbene is added to the solvent of interest in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25.0 °C) for a sufficient period to ensure equilibrium is reached. This can be verified by taking measurements at different time points until the concentration of the dissolved solute remains constant.
- Sample Withdrawal and Filtration: A known volume of the saturated solution is carefully
 withdrawn using a heated syringe to prevent precipitation and filtered to remove any
 undissolved solid.
- Solvent Evaporation: The solvent in the filtered sample is evaporated to leave the solid solute.



Quantification: The mass of the dissolved solute is determined gravimetrically. Alternatively,
the saturated solution can be diluted with a suitable solvent, and the concentration can be
determined spectrophotometrically by measuring the absorbance at a specific wavelength
(e.g., 294 nm for trans-stilbene) and using a calibration curve.[9]

Visualizations

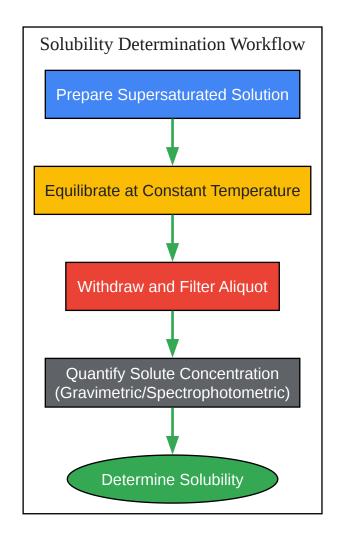
The following diagrams illustrate the logical workflow for the application of **trans-Stilbene-13C2** in drug development and a general workflow for solubility determination.



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Caption: Workflow for utilizing trans-Stilbene-13C2 as a tracer in drug development.





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Caption: General experimental workflow for determining the solubility of a solid compound.

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